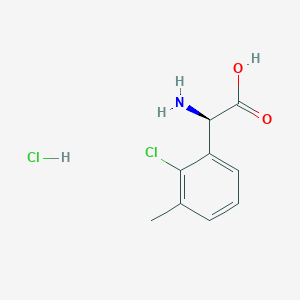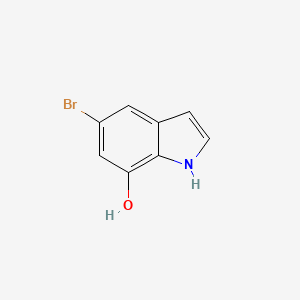
12-(Naphthalen-1-YL)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Naphthalen-1-YL)dodecanoic acid: is an organic compound that features a naphthalene ring attached to a dodecanoic acid chain This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of naphthalene with the fatty acid properties of dodecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Naphthalen-1-YL)dodecanoic acid typically involves the coupling of a naphthalene derivative with a dodecanoic acid derivative. One common method is the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with a dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 12-(Naphthalen-1-YL)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 12-(Naphthalen-1-YL)dodecanol.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: 12-(Naphthalen-1-YL)dodecanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions between aromatic compounds and biological membranes. Its amphiphilic nature makes it a useful probe for investigating membrane dynamics and protein-lipid interactions.
Medicine: Potential medicinal applications include the development of drug delivery systems. The hydrophobic naphthalene ring can facilitate the incorporation of hydrophobic drugs, while the carboxylic acid group can be modified to enhance drug solubility and bioavailability.
Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier. Its ability to interact with both hydrophobic and hydrophilic substances makes it valuable in formulations for cosmetics, detergents, and lubricants.
Mécanisme D'action
The mechanism of action of 12-(Naphthalen-1-YL)dodecanoic acid involves its interaction with molecular targets through its aromatic and fatty acid moieties. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the dodecanoic acid chain can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate the activity of membrane-bound enzymes and receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Dodecanoic acid (lauric acid): A saturated fatty acid with a 12-carbon chain, lacking the aromatic naphthalene ring.
Naphthaleneacetic acid: An aromatic compound with a carboxylic acid group attached to a naphthalene ring, lacking the long aliphatic chain.
Uniqueness: 12-(Naphthalen-1-YL)dodecanoic acid is unique in that it combines the properties of both naphthalene and dodecanoic acid. This dual functionality allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions. Its amphiphilic nature makes it particularly valuable in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
73711-26-9 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
12-naphthalen-1-yldodecanoic acid |
InChI |
InChI=1S/C22H30O2/c23-22(24)18-9-7-5-3-1-2-4-6-8-13-19-15-12-16-20-14-10-11-17-21(19)20/h10-12,14-17H,1-9,13,18H2,(H,23,24) |
Clé InChI |
IBZWKBLITGKIME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)


![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)


